molecular formula C10H15NO2S B063594 tert-Butyl (3-methylthiophen-2-yl)carbamate CAS No. 194809-05-7

tert-Butyl (3-methylthiophen-2-yl)carbamate

Cat. No.: B063594
CAS No.: 194809-05-7
M. Wt: 213.3 g/mol
InChI Key: KOYPJRPYUJYATK-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C10H15NO2S. It is a carbamate derivative, where the carbamate group is attached to a thiophene ring substituted with a methyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methylthiophen-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methylthiophen-2-amine+tert-butyl chloroformatetert-Butyl (3-methylthiophen-2-yl)carbamate+HCl\text{3-methylthiophen-2-amine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-methylthiophen-2-amine+tert-butyl chloroformate→tert-Butyl (3-methylthiophen-2-yl)carbamate+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methylthiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-methylthiophen-2-amine.

    Substitution: Various tert-butyl substituted derivatives.

Scientific Research Applications

tert-Butyl (3-methylthiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

    3-methylthiophen-2-ylamine: The parent amine from which tert-Butyl (3-methylthiophen-2-yl)carbamate is derived.

    tert-Butyl (2-methylbut-3-en-2-yl)carbamate: Another carbamate derivative with a different alkyl substitution pattern.

Uniqueness: this compound is unique due to the presence of both a thiophene ring and a carbamate group, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-(3-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYPJRPYUJYATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methylthiophene-2-carboxylic acid (7 mmol) in anhydrous dioxane (20 mL) was added diphenyl phosphoryl azide (7 mmol), tert-butanol (6 mL) and TEA (1 mL). The resulting mixture was stirred at reflux for 16 h. The reaction mixture was cooled to room temperature, diluted with H2O (40 mL), and was extracted with EtOAc (3×20 mL). The combined extracts were dried (MgSO4) and the solvent was removed in vacuo. The residue obtained was purified by flash column chromatography using hexanes/EtOAc (7:3) as eluent to afford (3-methylthiophen-2-yl)-carbamic acid tert-butyl ester.
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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